Home > Products > Screening Compounds P71057 > N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide - 1396802-84-8

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide

Catalog Number: EVT-3085834
CAS Number: 1396802-84-8
Molecular Formula: C13H11N3O2
Molecular Weight: 241.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyridines. This compound is characterized by its unique structural features, which include a pyrazolo[1,5-a]pyridine moiety linked to a furan-2-carboxamide group. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

Source

The compound can be synthesized through various chemical methods, and it has been studied for its biochemical properties and potential applications in drug development. Research articles and patents provide insights into its synthesis, mechanisms of action, and applications in scientific research and medicine.

Classification

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyrazolo compounds, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide typically involves multi-step synthetic routes. Key steps include:

  1. Preparation of Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate pyridine derivatives under acidic or basic conditions.
  2. Formation of Furan Ring: Subsequent reactions introduce the furan moiety, often involving specific reagents that facilitate the formation of the furan ring.
  3. Carboxamide Formation: The final step involves the introduction of the carboxamide functional group, typically through acylation reactions.

Technical Details

Synthetic strategies may employ various reagents and conditions to optimize yields and purity. For industrial production, methods such as continuous flow reactors and automated synthesis platforms may be utilized to enhance scalability and consistency.

Molecular Structure Analysis

Structure

The molecular formula for N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide is C12H12N4O2C_{12}H_{12}N_4O_2. Its structure features:

  • A pyrazolo[1,5-a]pyridine ring system.
  • A furan ring connected via a methylene bridge.
  • A carboxamide functional group.

Data

The compound's molecular mass is approximately 232.25 g/mol. It exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which can be used to confirm its structure.

Chemical Reactions Analysis

Reactions

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions:

  1. Oxidation: May yield furan-2-carboxylic acid derivatives.
  2. Reduction: Can produce hydrobromide salts or other reduced forms.
  3. Substitution: Capable of forming amides, esters, and other substituted derivatives depending on reaction conditions.

Technical Details

These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts. Understanding these parameters is crucial for optimizing synthetic pathways.

Mechanism of Action

Process

The primary mechanism of action for N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide involves its inhibition of cyclin-dependent kinase 2 (CDK2). This kinase is essential for cell cycle progression from G1 to S phase and from G2 to mitosis.

Data

Inhibition of CDK2 leads to cell cycle arrest, particularly affecting rapidly dividing cells such as cancer cells. This action may induce apoptosis in these cells, highlighting the compound's potential as an antitumor agent.

Physical and Chemical Properties Analysis

Physical Properties

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide is typically a solid at room temperature with moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases. Its reactivity profile makes it suitable for further functionalization in synthetic chemistry.

Applications

Scientific Uses

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide has several applications:

  1. Medicinal Chemistry: It serves as a lead compound for developing new antitumor agents targeting CDK2.
  2. Biochemical Research: Used to study enzyme inhibition and cellular signaling pathways.
  3. Material Science: Its unique structure allows exploration in developing new materials with specific properties.
Taxonomic Classification and Structural Analogues in Medicinal Chemistry

Positional Isomerism in Pyrazolo-Fused Heterocyclic Systems

Pyrazolo-fused heterocycles exhibit significant pharmacological differences based on nitrogen atom positioning and ring fusion patterns. The core scaffold of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide (CAS: 2034238-91-8) features a pyrazole ring fused at the 1,5-positions to a pyridine ring, creating a bicyclic system with distinct electron distribution. This contrasts with isomeric frameworks like pyrazolo[5,1-b]pyrimidine or pyrazolo[3,4-d]pyrimidine, where nitrogen placement alters hydrogen bonding capacity and dipole moments [4] [5]. The 3-aminomethyl substitution in our target compound provides a vector for carboxamide linkage, enabling conjugation with planar, electron-rich heterocycles like furan-2-carboxamide. This specific topology creates a T-shaped molecular geometry, where the furan carbonyl engages in hydrogen bonding while its aromatic face facilitates π-stacking interactions with biological targets. The methylene bridge (–CH₂–) between the pyridopyrazole core and furanamide introduces torsional flexibility, allowing adaptive binding in enzyme pockets – a feature absent in rigid analogues like direct C-3 arylated pyrazolopyridines [4] [7].

Table 1: Influence of Positional Isomerism on Physicochemical Properties

Compound TypeCore StructurelogPaTPSA (Ų)bKey Pharmacological Impact
Pyrazolo[1,5-a]pyridine-3-methylamideBicyclic, N at 1,5-positions2.176.3Optimal balance: cell permeability & target engagement
Pyrazolo[5,1-b]pyrimidineN at 5,1-positions1.885.7Enhanced solubility; reduced membrane transit
Pyrazolo[3,4-d]pyrimidineAngular fusion2.472.1Increased lipophilicity; potential CYP inhibition
Pyrazolo[1,5-a]pyrimidineLinear fusion, dual N atoms1.990.2High polarity limits CNS penetration

aCalculated octanol-water partition coefficient; bTopological polar surface area. Data derived from computational modeling [4] [5] [8].

Evolutionary Context of Pyrazolo[1,5-a]pyridine-Based Pharmacophores

The pyrazolo[1,5-a]pyridine scaffold has evolved from early kinase inhibitor designs to targeted therapeutics. Initial analogues featured simple C-5 aryl substitutions (e.g., anilino groups), which provided moderate kinase affinity but suffered from metabolic instability. The strategic incorporation of furan-2-carboxamide at the 3-aminomethyl position represents a significant pharmacophore advancement. Furan’s oxygen atom serves as a hydrogen bond acceptor, while its bioisosteric relationship with phenyl/pyridyl groups improves metabolic resistance [7] [10]. This modification emerged from SAR studies on MARK/Par-1 inhibitors, where replacing thiazole-carboxamide with furan-carboxamide enhanced blood-brain barrier penetration in neurodegenerative models by reducing P-glycoprotein recognition. The evolutionary trajectory shows progressive optimization: 1) First-generation inhibitors with C-3 aryl groups exhibited potent in vitro IC₅₀ but poor bioavailability; 2) Second-generation C-3 aminomethyl derivatives improved solubility; 3) Third-generation acylated aminomethyl variants (exemplified by our target compound) achieved target selectivity through auxiliary heterocycle interactions [7] [10].

Table 2: Evolutionary Development of Pyrazolo[1,5-a]pyridine Pharmacophores

GenerationC-3 SubstituentRepresentative TargetAdvancement Rationale
1Phenyl/pyridylMARK3 (IC₅₀ = 380 nM)High rigidity led to target engagement but poor solubility
2AminomethylCDK1 (IC₅₀ = 210 nM)Protonatable nitrogen improved aqueous solubility
3Furan-2-carboxamidomethylDRAK2 (IC₅₀ = 37 nM)Furan oxygen enhanced hydrogen bonding; tuned logD for CNS activity
4 (Current)Heteroaromatic carboxamidesIRAK4 (IC₅₀ < 20 nM)Bioisosteric replacement to mitigate oxidative metabolism

Data synthesized from kinase inhibitor development campaigns [7] [10].

Comparative Analysis with Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines demonstrate divergent structure-activity relationships despite structural resemblance to pyrazolo[1,5-a]pyridines. The critical distinction lies in the electron-deficient pyrimidine ring versus the electron-neutral pyridine, altering binding modes to biological targets. While N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide achieves nanomolar inhibition of DRAK2 and IRAK4 kinases, pyrazolo[1,5-a]pyrimidines like Dorsomorphin preferentially target AMPK and BMP pathways [1] [5] [6]. This selectivity stems from differential interactions: pyrazolopyrimidines utilize N-1 and C-2 carbonyl groups to chelate kinase hinge regions, whereas our compound’s furanamide and pyridinic nitrogen form bidentate bonds with catalytic lysine residues. Additionally, pyrazolopyrimidines exhibit tautomeric variability (e.g., 7H vs. 5H forms), complicating binding predictability – an issue minimized in pyrazolopyridines due to fixed tautomerism [5] [6].

Table 3: Target Selectivity Profiles of Pyrazolo-Fused Heterocycles

ScaffoldRepresentative CompoundPrimary Targets (IC₅₀)Cellular Phenotype
Pyrazolo[1,5-a]pyridineN-(Pyrazolopyridin-3-ylmethyl)furan-2-carboxamideDRAK2: 37 nM; IRAK4: 42 nMAnti-inflammatory; neuroprotection
Pyrazolo[1,5-a]pyrimidineDorsomorphinAMPKα1: 30 nM; ALK2: 5 nMOsteogenic differentiation blockade
Pyrazolo[3,4-d]pyrimidinePP1Src: 120 nM; Lck: 9 nMImmunosuppression; antitumor activity
Pyrazolo[1,5-a]pyrimidin-7-oneCompound 1 (PMC7887755)Rv1751 hydroxylase: MIC = 0.53 μg/mLAntitubercular activity against resistant strains

Biological data compiled from biochemical assays and whole-cell screening studies [1] [5] [6].

Synthetic accessibility further differentiates these scaffolds: pyrazolo[1,5-a]pyrimidines are efficiently constructed via cyclocondensation of β-enaminones with 5-aminopyrazoles under microwave irradiation (yields >85%), whereas our pyrazolopyridine derivative requires multistep sequences including: 1) Suzuki coupling for pyridine ring functionalization, 2) Reduction of nitrile intermediates, and 3) Carboxamide coupling using HATU activation, yielding approximately 45-60% overall [1] [6]. This synthetic complexity is offset by the pyrazolopyridine’s superior metabolic stability in microsomal assays (t½ > 120 min vs. 40 min for pyrazolopyrimidines), attributed to the absence of metabolically labile C-5 methoxy groups prevalent in pyrazolopyrimidine pharmacophores [4] [6].

Properties

CAS Number

1396802-84-8

Product Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide

Molecular Formula

C13H11N3O2

Molecular Weight

241.25

InChI

InChI=1S/C13H11N3O2/c17-13(12-5-3-7-18-12)14-8-10-9-15-16-6-2-1-4-11(10)16/h1-7,9H,8H2,(H,14,17)

InChI Key

HBUJRRZVCOCACH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.